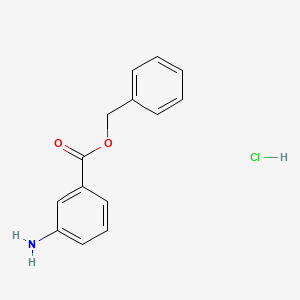

Benzyl 3-aminobenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-aminobenzoate, also known as benzyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular weight of 227.26 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions. One approach involves the nitration of p-nitrobenzoic acid in a continuous flow system, followed by the reduction and esterification of p-nitrobenzoic acid . This process has been optimized to achieve high conversion (> 99%) and selectivity (> 99%) in residence times that reach up to a minimum of 12 seconds .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C14H13NO2/c15-13-8-4-7-12 (9-13)14 (16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic and nucleophilic reactions, which are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .

Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 86-87 degrees Celsius . The compound’s solubility and other physical properties have not been specified in the retrieved sources.

Applications De Recherche Scientifique

Anesthetic Potency in Aquatic Species

- Anesthetic Efficacy : A study compared the anesthetic potency of Benzocaine Hydrochloride with MS-222 in two freshwater fish species. Benzocaine Hydrochloride was found to be a more effective anesthetic than MS-222 at various concentrations (Ferreira, Smit, Schoonbee, & Holzapfel, 1979).

Pharmaceutical Formulation Analysis

- Pharmaceutical Quality Control : A high-performance liquid chromatography method was developed for the simultaneous determination of Benzydamine Hydrochloride and its impurities in a pharmaceutical formulation, demonstrating the importance of Benzyl 3-aminobenzoate hydrochloride in quality control processes (Carlucci, Iuliani, & Di Federico, 2010).

Antimicrobial and Protisticidal Activity

- Antimicrobial Properties : Synthesis of 3-aryloxyethyl(benzyl)-1-carbamoylmethyl-2-iminobenzimidazoline hydrochlorides, including this compound, showed antibacterial activity against Gram-positive and Gram-negative microbes, as well as protistocidal activity (Divaeva et al., 2015).

Calcium Antagonists and Cardiac Applications

- Calcium Antagonistic Activity : A study on benzothiazoline derivatives, related to this compound, showed potent Ca2+ antagonistic activity and potential for use in treating hypertension and preventing thrombotic events (Yamamoto et al., 1988).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives, including 2-aminobenzimidazole, demonstrated inhibitive action against iron corrosion, highlighting the compound's utility in materials science and engineering applications (Khaled, 2003).

Mécanisme D'action

Target of Action

Benzyl 3-aminobenzoate hydrochloride, similar to other compounds having a 4-aminobenzoate structure such as benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action inhibits the ability of nerve cells to depolarize and conduct nerve impulses, leading to a numbing effect .

Biochemical Pathways

It is known that the compound’s action on sodium channels disrupts the normal functioning of nerve cells, affecting the transmission of nerve impulses . This disruption can have downstream effects on various physiological processes that rely on nerve signal transmission.

Pharmacokinetics

Its solubility and low pka value suggest that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, the compound effectively numbs the area where it is applied, reducing sensations of pain .

Orientations Futures

Future research could explore the potential applications of benzyl 3-aminobenzoate hydrochloride in various fields. For instance, its derivatives could be studied for their antimicrobial, anti-inflammatory, and anticancer activities . Additionally, the compound’s synthesis process could be further optimized for higher efficiency .

Propriétés

IUPAC Name |

benzyl 3-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11;/h1-9H,10,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBQQOKPBCXXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2466488.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2466490.png)

![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2466496.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)

![ethyl 4-(2-{[5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2466508.png)